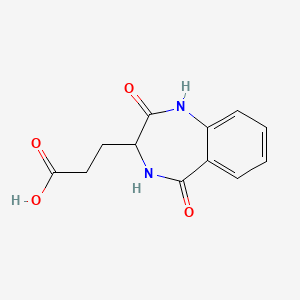

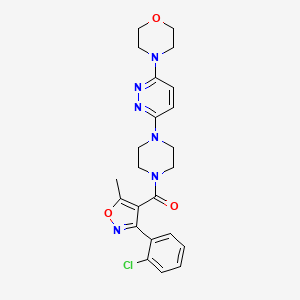

![molecular formula C19H27N5O3S B2524933 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1170964-52-9](/img/structure/B2524933.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

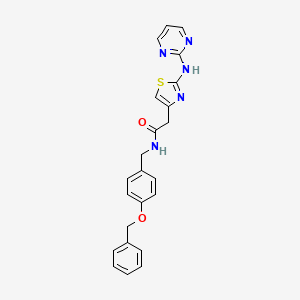

The compound "(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of multiple functional groups, including a benzo[d]imidazole moiety, a piperazine ring, and a piperidinyl methanone group with a sulfonyl substituent. These structural features are reminiscent of compounds that have been studied for their potential antimycobacterial properties, as well as for their structural and physical characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves substitution reactions and the formation of C-N bonds. For instance, a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the use of aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur, indicating that similar conditions might be applicable for the synthesis of the compound . Additionally, the synthesis of sulfonyl piperazine derivatives has been reported, which could provide insights into the synthesis of the sulfonyl piperidinyl component of the target molecule .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies, which have revealed that the piperidine rings in these molecules adopt a chair conformation, and the geometry around the sulfur atoms is distorted tetrahedral . These findings could be relevant to the molecular structure analysis of the compound , as it also contains a piperidine ring and a sulfonyl group.

Chemical Reactions Analysis

While specific chemical reactions of the compound have not been detailed, the presence of reactive functional groups such as the sulfonyl moiety and the piperazine ring suggests that it may undergo various chemical transformations. These could include nucleophilic substitution reactions at the sulfonyl group or electrophilic aromatic substitution involving the benzo[d]imidazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been studied using techniques such as thermogravimetric analysis, which revealed stability in a certain temperature range . Theoretical calculations, including density functional theory, have been employed to optimize structural coordinates and evaluate electronic parameters such as the HOMO-LUMO energy gap, which could also be relevant for the compound . Additionally, the molecular electrostatic potential map has been used to identify reactive sites on the molecular surface, which could inform the reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Molecular Interaction and Conformational Analysis

The compound has been studied for its molecular interactions and conformational analysis in the context of antagonist activities for specific receptors. For instance, research on similar structures has focused on the molecular interaction of antagonists with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to develop pharmacophore models and quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Antiproliferative Activity and Structural Characterization

Studies have also been conducted on novel bioactive heterocycles derived from similar frameworks, where antiproliferative activity has been evaluated alongside structural characterization through methods like X-ray diffraction studies. This underscores the compound's relevance in drug discovery and development (Benaka Prasad et al., 2018).

Biological Evaluation and Pharmacological Applications

Antimicrobial Activity

Research involving derivatives of benzimidazole, which shares a structural motif with the compound , has explored their antimicrobial properties. This includes the synthesis of new pyridine derivatives and their evaluation against various strains of bacteria and fungi, highlighting the potential of these compounds in addressing microbial resistance (Patel et al., 2011).

Anti-Inflammatory Agents

Studies have also synthesized derivatives incorporating the piperazine and benzimidazole units for evaluating their anti-inflammatory properties. Such research indicates the therapeutic potential of these compounds, particularly in developing treatments for inflammatory conditions (Patel et al., 2019).

Material Science and Other Applications

Corrosion Inhibition

The compound's structural analogs have been investigated for their corrosion inhibition efficiency on steel in acidic environments. This research is crucial for the development of new corrosion inhibitors that can protect industrial materials from degradation (Yadav et al., 2016).

Electrochemical Studies

There have been electrochemical studies focusing on the synthesis of benzimidazole derivatives and their applications as corrosion inhibitors. Such research involves detailed thermodynamic and quantum chemical analyses to understand the inhibitory mechanisms and efficiency (Moreno-Fuquen et al., 2019).

Future Directions

Benzimidazole has become an important synthon in the development of new drugs. There are different examples of commercially available drugs in the market which contains benzimidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . Therefore, the future research directions might include the development of new drugs that contain the benzimidazole moiety.

properties

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-28(26,27)24-8-6-15(7-9-24)19(25)23-12-10-22(11-13-23)14-18-20-16-4-2-3-5-17(16)21-18/h2-5,15H,6-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJJVCYGJHNKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

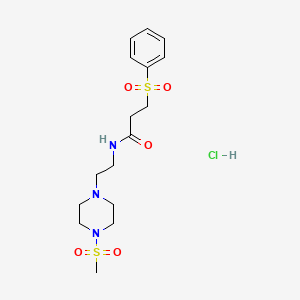

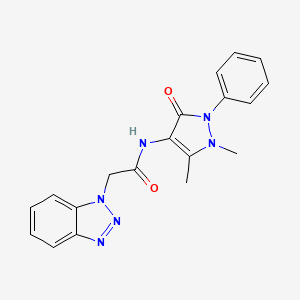

![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)

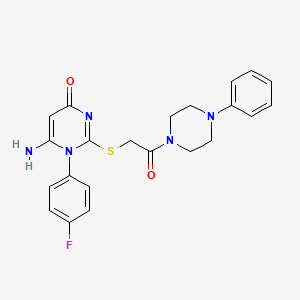

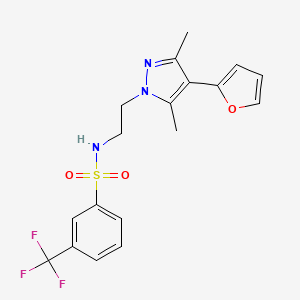

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)

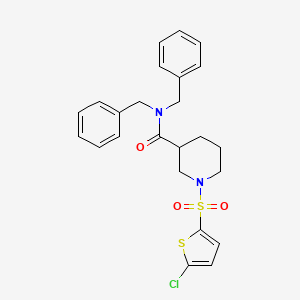

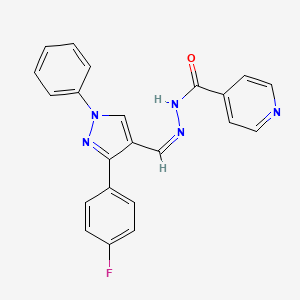

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)